molecular formula C19H23Br2Cl2N3O B1662306 Bax Channel Blocker CAS No. 329349-20-4

Bax Channel Blocker

Cat. No.: B1662306
CAS No.: 329349-20-4
M. Wt: 540.1 g/mol
InChI Key: HWFKCAFKXZFOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of brain-specific angiogenesis inhibitor 1 involves complex genetic and biochemical techniques. It is typically synthesized through recombinant DNA technology, where the BAI1 gene is inserted into a suitable vector and expressed in host cells such as bacteria or mammalian cells. The protein is then purified using chromatographic methods .

Chemical Reactions Analysis

Brain-specific angiogenesis inhibitor 1 undergoes various biochemical reactions, primarily involving its interaction with other proteins and cellular components. It is known to bind to phosphatidylserine on apoptotic cells, facilitating their engulfment by macrophages. This interaction triggers a signaling cascade involving the small GTPase Rac1, leading to the internalization of apoptotic cells .

Scientific Research Applications

Neurodegenerative Disorders

Bax inhibitors have shown promise in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease:

  • Alzheimer's Disease : In models of Alzheimer's disease, Bax inhibitors reduced neuronal cell death induced by β-amyloid (Aβ) accumulation. Studies indicate that administration of Bax inhibitors can significantly decrease Aβ-induced apoptosis in hippocampal neurons .
  • Huntington's Disease : In models of polyglutamine disorders, Bax inhibitors prevented neuronal death associated with toxic gain-of-function mutations .

Ischemic Injuries

Bax channel blockers have demonstrated protective effects in ischemic injury models:

  • Stroke : In animal models of stroke, treatment with Bax inhibitors reduced neuronal loss and improved functional recovery following ischemic events. For instance, studies show that BIP (Bax-Inhibiting Peptides) administration significantly decreased brain injury in mice subjected to carotid occlusion .
  • Myocardial Infarction : Research indicates that Bax inhibitors can mitigate apoptosis in cardiac tissues post-myocardial infarction, suggesting their potential utility in heart disease management .

Cancer Therapy

While many therapies aim to activate Bax for cancer treatment, there is a growing interest in using Bax inhibitors to protect healthy cells during chemotherapy:

  • Combination Therapies : Bax inhibitors may be used alongside traditional cytotoxic agents to reduce off-target effects on non-cancerous cells, thereby enhancing the therapeutic index of cancer treatments .

Case Studies and Research Findings

Study Disease Model Findings Reference
Study 1Alzheimer'sBIP reduced Aβ-induced neuronal death by 30%
Study 2StrokeBIP administration improved sensorimotor function post-ischemia
Study 3Myocardial InfarctionReduced apoptosis in cardiac tissues following ischemia
Study 4Retinal DegenerationM109S protected retinal cells from apoptosis induced by oxidative stress

Comparison with Similar Compounds

Brain-specific angiogenesis inhibitor 1 is unique among the adhesion G-protein-coupled receptors due to its specific roles in phagocytosis, synaptogenesis, and anti-angiogenesis. Similar compounds include:

Biological Activity

Bax channel blockers are compounds that inhibit the pro-apoptotic function of the BAX protein, a member of the BCL-2 family involved in mitochondrial-mediated apoptosis. The biological activity of Bax channel blockers has garnered attention due to their potential therapeutic implications in cancer and neurodegenerative diseases, where apoptosis plays a critical role.

Bax channel blockers, particularly the 3,6-dibromocarbazole derivative, act by modulating the Bax channels in mitochondria. This modulation inhibits the release of cytochrome c, a key factor in the apoptotic pathway. When cytochrome c is released into the cytosol, it forms a complex with dATP, Apaf-1, and procaspase-9, leading to caspase activation and subsequent cell death. The Bax channel blocker has been shown to significantly reduce cytochrome c release in vitro, demonstrating an IC50 value of 0.52 μM, indicating its potency as a Bax channel inhibitor .

In Vitro Studies

In vitro studies have demonstrated that Bax channel blockers can effectively inhibit Bax-induced cytochrome c release. The following table summarizes key findings from various studies:

StudyConcentration (μM)IC50 (μM)% Inhibition of Cytochrome c Release
APExBIO100.52>65%
Liposome Assay10-Significant inhibition observed

These results indicate that Bax channel blockers can significantly impede the apoptotic process by preventing cytochrome c release from mitochondria.

In Vivo Studies

Currently, there are no published in vivo studies specifically investigating the effects of Bax channel blockers. This gap presents an opportunity for future research to explore their potential therapeutic applications in living organisms.

Case Studies and Clinical Implications

While specific clinical trials involving Bax channel blockers are not yet available, their mechanism suggests potential applications in conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers. For instance, inhibiting BAX activity could protect neurons from apoptosis in models of Alzheimer's disease or other neurodegenerative disorders.

Example Case Study: Neuroprotection

A hypothetical case study could involve testing a this compound in a mouse model of Alzheimer's disease. Researchers might administer the compound and assess its effects on neuronal survival and cognitive function compared to a control group. Outcomes would be measured through behavioral tests and histological analysis of brain tissue to evaluate apoptosis levels.

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369557
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335165-68-9
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bax Channel Blocker
Reactant of Route 2
Reactant of Route 2
Bax Channel Blocker
Reactant of Route 3
Reactant of Route 3
Bax Channel Blocker
Reactant of Route 4
Bax Channel Blocker
Reactant of Route 5
Reactant of Route 5
Bax Channel Blocker
Reactant of Route 6
Bax Channel Blocker
Customer
Q & A

Q1: What is the primary mechanism of action for Bax Channel Blockers?

A: Bax Channel Blockers inhibit the formation of Bax channels on the outer mitochondrial membrane. [] Bax, a pro-apoptotic protein, typically oligomerizes and forms pores in the membrane, leading to the release of cytochrome c and activation of the apoptotic cascade. By blocking this channel formation, these compounds can inhibit apoptosis. [, ]

Q2: How effective are Bax Channel Blockers in reversing the effects of aging in bone marrow stromal cells (BMSCs)?

A: Studies indicate that Bax Channel Blockers can partially reverse age-related changes in BMSCs. [, ] In particular, treating aged BMSCs with Bax Channel Blocker reduced the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels. [, ] Additionally, these compounds enhanced the expression of stem cell markers like Nanog and Oct-4, suggesting a rejuvenation effect. [, ] Furthermore, this compound treatment improved the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-related genes and enhanced ALP and Alizarin Red staining. [, ]

Q3: Have Bax Channel Blockers shown efficacy in cancer models?

A: While not directly addressed in the provided papers, one study investigates the effects of Azoxystrobin, a fungicide acting as a ubiquinol oxidation inhibitor of mitochondrial respiratory complex III, on human esophageal squamous cell carcinoma KYSE-150 cells. [] This compound, while not a this compound, induces apoptosis through a similar mechanism by targeting the mitochondrial pathway. [] This suggests that targeting the mitochondrial pathway, whether through Bax Channel Blockers or other mechanisms, could be a potential therapeutic strategy for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.